![molecular formula C23H24N2O2S B2762025 N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-55-3](/img/structure/B2762025.png)

N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

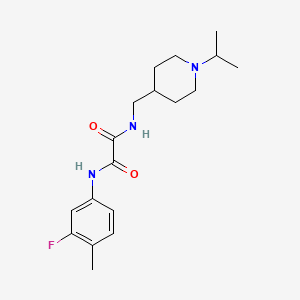

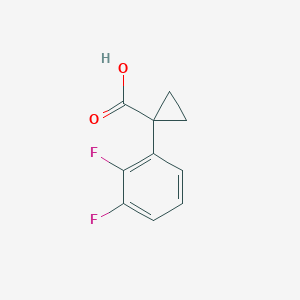

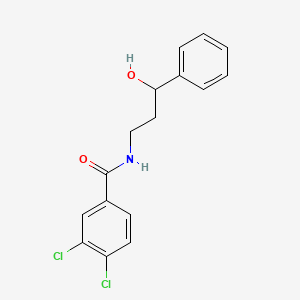

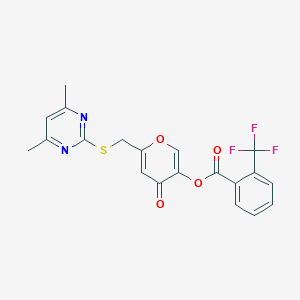

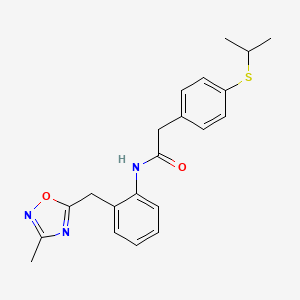

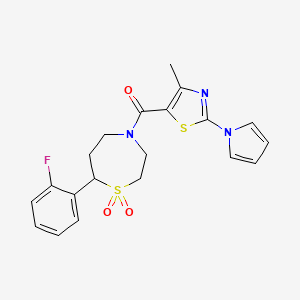

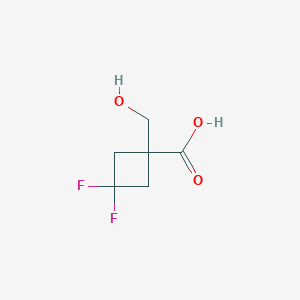

“N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The compound also features an amide group (-CONH2), which is a common functional group in biochemistry and structural biology .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrobenzo[b]thiophene ring, the introduction of the naphthalen-1-yl group, and the formation of the amide bond . The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the naphthalene moiety might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and its spectral properties (such as its UV/Vis, IR, and NMR spectra) .Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds with structures similar to "N,6-dimethyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide". For example, compounds were synthesized through condensation reactions, characterized by various spectroscopic methods, and evaluated for biological activities. The synthesis routes involve multiple steps, including condensation, hydrolysis, and reactions with specific reagents, providing insights into the chemical properties and reactivity of such compounds (Talupur, Satheesh, & Chandrasekhar, 2021).

Antimicrobial Evaluation and Docking Studies

Some studies focus on the antimicrobial properties of related compounds, involving their synthesis and subsequent evaluation against various microbial strains. Docking studies further explore the potential binding mechanisms of these compounds to microbial targets, offering a basis for understanding their antimicrobial efficacy and guiding the development of new antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Anticancer Evaluation

Research into the anticancer properties of similar compounds has been conducted, with some studies focusing on the synthesis of benzimidazole derivatives evaluated for their in vitro anticancer activities. These efforts highlight the potential of such compounds in developing new therapeutic agents against various cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Advanced Materials Development

Compounds with naphthalene and thiophene components have been explored for their potential in creating advanced materials, such as aromatic polyamides. These studies involve the synthesis of polyamides using novel monomers, examining their solubility, thermal stability, and mechanical properties, which are critical for applications in high-performance polymers and electronics (Hsiao & Chu, 1997).

Novel Drug Design and Therapeutic Applications

Research into similar compounds often includes the exploration of their binding interactions with biological targets, providing a foundation for novel drug design. Studies involving iron(II) and iron(III) complexes of ligands resembling the metal-binding domain of therapeutic drugs offer insights into potential applications in treating diseases and understanding the drug's mechanism of action (Brown, Olmstead, & Mascharak, 1990).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N,6-dimethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S/c1-14-10-11-18-19(12-14)28-23(21(18)22(27)24-2)25-20(26)13-16-8-5-7-15-6-3-4-9-17(15)16/h3-9,14H,10-13H2,1-2H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGOCDZHRYJOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B2761942.png)

![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine dihydrochloride](/img/structure/B2761944.png)

![Ethyl 2-(benzo[d]thiazole-2-carboxamido)-5-nitrothiophene-3-carboxylate](/img/structure/B2761949.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2761951.png)

![tert-Butyl 2-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2761954.png)

![1-(2-Methylbenzo[d]thiazol-6-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2761956.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]purine-2,6-dione](/img/structure/B2761964.png)